molecular formula C17H19ClN2O B247991 3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide

3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide

Cat. No. B247991
M. Wt: 302.8 g/mol
InChI Key: GRXVDKKCUHKZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as Boc-3-chloro-L-phenylalanine methyl ester. It has a molecular formula of C18H20ClNO2 and a molecular weight of 321.81 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic applications in the field of medicine. In

Scientific Research Applications

3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide has been extensively studied for its potential therapeutic applications in the field of medicine. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It also has anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been found to have analgesic properties that can be useful in the treatment of pain.

Mechanism of Action

The mechanism of action of 3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide involves the inhibition of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. It also inhibits the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. Inhibition of HDAC enzymes can lead to the activation of tumor suppressor genes, which can help in the treatment of cancer.
Biochemical and Physiological Effects:
3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the production of prostaglandins that cause inflammation and pain. Furthermore, it has been found to induce apoptosis (programmed cell death) in cancer cells, which can help in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide in lab experiments is its high potency and specificity. It has been found to exhibit a high degree of selectivity towards its target enzymes and proteins. Furthermore, it has low toxicity and is well-tolerated in animal studies. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for the research on 3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide. One of the areas of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of novel analogs of this compound with improved potency and selectivity is also an area of future research.

Synthesis Methods

The synthesis of 3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide can be achieved by using various methods. One of the most commonly used methods is the reaction of 3-chloro-L-phenylalanine methyl ester with benzylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. After completion of the reaction, the product is purified by column chromatography or recrystallization.

properties

Molecular Formula

C17H19ClN2O

Molecular Weight

302.8 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide

InChI

InChI=1S/C17H19ClN2O/c1-20(13-14-6-3-2-4-7-14)11-10-17(21)19-16-9-5-8-15(18)12-16/h2-9,12H,10-11,13H2,1H3,(H,19,21)

InChI Key

GRXVDKKCUHKZAQ-UHFFFAOYSA-N

SMILES

CN(CCC(=O)NC1=CC(=CC=C1)Cl)CC2=CC=CC=C2

Canonical SMILES

CN(CCC(=O)NC1=CC(=CC=C1)Cl)CC2=CC=CC=C2

Origin of Product

United States

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